molecular formula C14H15FN4O3S B2464450 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-54-5

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2464450
CAS No.: 1396889-54-5
M. Wt: 338.36
InChI Key: GFRZRRKXZUDGKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves amidation reactions . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

Research has identified benzenesulfonamides as potent inhibitors of kynurenine 3-hydroxylase. These compounds, including variations like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, have been shown to block rat and gerbil kynurenine 3-hydroxylase, with potential implications for investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

Antimycobacterial Activity

Some benzenesulfonamides, such as N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, have demonstrated significant activity against Mycobacterium tuberculosis. These compounds’ structure-activity relationships highlight the importance of specific molecular moieties in enhancing antimycobacterial efficacy (Ghorab et al., 2017).

Antimicrobial and Anticancer Properties

A range of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives have been synthesized, exhibiting significant antimicrobial and anticancer activities. These compounds have been more active than standard drugs like carboplatin in certain cell lines (Kumar et al., 2014).

COX-2 Inhibition and Anti-inflammatory Activity

Benzenesulfonamide derivatives have shown promise as cyclooxygenase-2 (COX-2) inhibitors. Compounds like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide have exhibited pharmacokinetic properties favorable for anti-inflammatory activity (Pal et al., 2003).

Future Directions

The future directions for the study of “3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further .

Properties

IUPAC Name

3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c15-11-2-1-3-13(8-11)23(20,21)18-12-9-16-14(17-10-12)19-4-6-22-7-5-19/h1-3,8-10,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRZRRKXZUDGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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